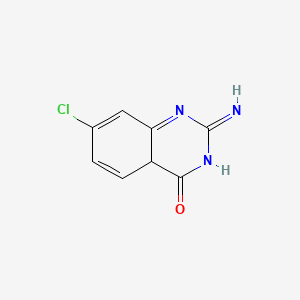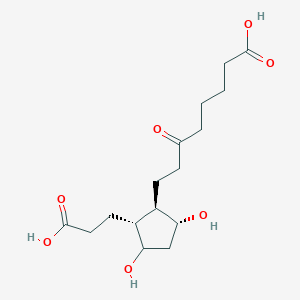
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid is a chemical compound with the molecular formula C16H26O7 and a molecular weight of 330.37 g/mol . . This compound is significant in various biochemical and physiological processes.
Preparation Methods
The synthesis of 9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid involves multiple steps, typically starting from prostaglandin F2α. The synthetic route includes oxidation and hydrolysis reactions under controlled conditions . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying prostaglandin metabolism.
Biology: The compound is studied for its role in various biological processes, including inflammation and reproductive physiology.
Medicine: It is used in research related to prostaglandin-related diseases and conditions.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid involves its interaction with specific molecular targets and pathways. It acts as a metabolite of prostaglandin F2α, influencing various physiological processes such as inflammation and smooth muscle contraction. The compound’s effects are mediated through its binding to prostaglandin receptors and subsequent activation of intracellular signaling pathways .
Comparison with Similar Compounds
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid can be compared with other similar compounds, such as:
Prostaglandin F2α: The parent compound from which it is derived.
Prostaglandin E2: Another prostaglandin with different physiological effects.
Prostaglandin D2: Known for its role in allergic reactions and sleep regulation.
The uniqueness of this compound lies in its specific metabolic pathway and its role as a major urinary metabolite of prostaglandin F2α .
Properties
Molecular Formula |
C16H26O7 |
|---|---|
Molecular Weight |
330.37 g/mol |
IUPAC Name |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid |
InChI |
InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14?/m1/s1 |
InChI Key |
IGRHJCFWWOQYQE-ZHZAVPAVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
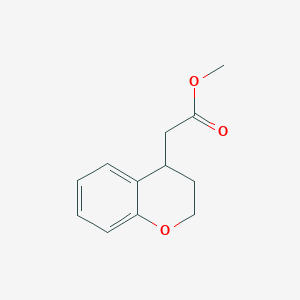

![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
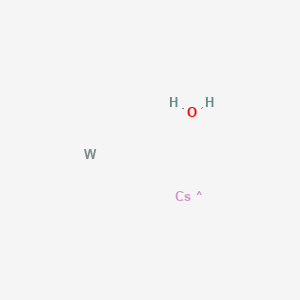
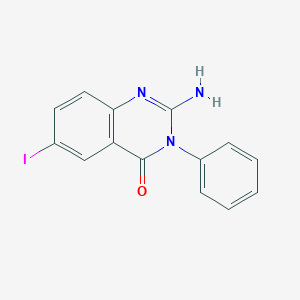
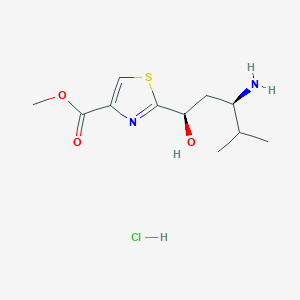
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)


![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)
